![molecular formula C11H12ClN3O B2484885 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1519308-80-5](/img/structure/B2484885.png)
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
“1-(3-chloro-2-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1314904-19-2 . It has a molecular weight of 170.64 . The IUPAC name for this compound is 1-(3-chloro-2-methylphenyl)ethanol .
Molecular Structure Analysis
The InChI code for “1-(3-chloro-2-methylphenyl)ethan-1-ol” is 1S/C9H11ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .Scientific Research Applications
- These derivatives exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Notably, derivative 4i stands out as the most effective inhibitor .
- The 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, with both aliphatic and aromatic side chains, represent a promising avenue for drug discovery .
- These analyses confirm the presence of the desired functional groups and provide structural insights .
- The position of substituents (e.g., para or meta) influences the electronic properties of the compound. For instance, a methoxy group in the para position acts as an electron-donating group, while in the meta position, it behaves as an electron-withdrawing group .
- Explore potential applications in areas such as cancer therapy, antimicrobial activity, or enzyme inhibition beyond urease .
Urease Inhibition
Pharmaceutical Chemistry
Analytical Characterization
Structure-Activity Relationship (SAR)
Biological Studies Beyond Urease
Computational Modeling
Safety and Hazards
properties
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-9(12)4-3-5-11(7)15-6-10(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQVAOXHFWACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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